molecular formula C15H9Br2NO4 B11027847 6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione

Cat. No.: B11027847
M. Wt: 427.04 g/mol
InChI Key: TYQJTOOCMATGJG-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione is a synthetic organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methoxyphenyl group at the 3 position, and a benzoxazine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione typically involves the bromination of a precursor benzoxazine compound. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The benzoxazine core can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts and specific reaction conditions, such as elevated temperatures or the presence of a Lewis acid, may be required.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzoxazine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Benzoxazine derivatives are used in the development of advanced materials, such as polymers and resins, due to their thermal stability and mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxyphenyl group contribute to its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biological processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of the benzoxazine-2,4-dione core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H9Br2NO4

Molecular Weight

427.04 g/mol

IUPAC Name

6,8-dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C15H9Br2NO4/c1-21-10-4-2-9(3-5-10)18-14(19)11-6-8(16)7-12(17)13(11)22-15(18)20/h2-7H,1H3

InChI Key

TYQJTOOCMATGJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O

Origin of Product

United States

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